molecular formula C12H22N2O3 B1409141 3a-Hydroxymethylhexahydropyrrolo[3,4-c]pyrrole-2-carboxylic acid tert-butyl ester CAS No. 1807498-73-2

3a-Hydroxymethylhexahydropyrrolo[3,4-c]pyrrole-2-carboxylic acid tert-butyl ester

Cat. No.: B1409141
CAS No.: 1807498-73-2
M. Wt: 242.31 g/mol
InChI Key: BIZOYMDQUKYUEW-UHFFFAOYSA-N
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Description

3a-Hydroxymethylhexahydropyrrolo[3,4-c]pyrrole-2-carboxylic acid tert-butyl ester is a complex organic compound with a unique structure. It belongs to the class of heterocyclic compounds, which are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3a-Hydroxymethylhexahydropyrrolo[3,4-c]pyrrole-2-carboxylic acid tert-butyl ester typically involves multiple steps One common method starts with the cyclization of appropriate precursors under controlled conditions to form the hexahydropyrrolo[3,4-c]pyrrole coreThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

3a-Hydroxymethylhexahydropyrrolo[3,4-c]pyrrole-2-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids, while reduction can lead to alcohols or amines .

Scientific Research Applications

3a-Hydroxymethylhexahydropyrrolo[3,4-c]pyrrole-2-carboxylic acid tert-butyl ester has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3a-Hydroxym

Biological Activity

3a-Hydroxymethylhexahydropyrrolo[3,4-c]pyrrole-2-carboxylic acid tert-butyl ester is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C12H22N2O3
  • Molecular Weight : 242.31 g/mol
  • CAS Number : 1445950-96-8
  • Purity : Typically around 95% to 98% depending on the source .

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Pyrrole derivatives are known for their ability to modulate enzyme activities and influence signaling pathways. Specifically, the presence of the hydroxymethyl group enhances its reactivity and potential interactions with nucleophiles in biological systems.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities:

  • Antioxidant Properties : The compound has shown potential in reducing oxidative stress in cellular models, which is crucial for neuroprotective effects .
  • Neuroprotective Effects : Studies suggest that it may protect neuronal cells from damage induced by amyloid-beta peptides, which are implicated in neurodegenerative diseases such as Alzheimer’s .
  • Anti-inflammatory Activity : It has been observed to modulate inflammatory responses by reducing levels of pro-inflammatory cytokines like TNF-α in cell cultures treated with amyloid-beta .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Study 1: Neuroprotection Against Amyloid-Beta Toxicity

A study evaluated the effects of the compound on astrocyte viability in the presence of amyloid-beta (Aβ) peptides. Results indicated that treatment with this compound significantly improved cell viability compared to untreated controls. The compound reduced the cytotoxic effects of Aβ by approximately 20%, suggesting a protective mechanism against Aβ-induced toxicity .

Study 2: Antioxidant Activity Assessment

In vitro assays demonstrated that this compound exhibited antioxidant properties by scavenging free radicals and reducing oxidative stress markers in neuronal cell lines. This activity was linked to its ability to enhance cellular defenses against oxidative damage .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities reported for this compound compared to other related compounds:

Compound NameAntioxidant ActivityNeuroprotective EffectsAnti-inflammatory Effects
This compoundModerateSignificantModerate
Tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylateHighModerateLow
Other Pyrrole DerivativesVariableLowVariable

Properties

IUPAC Name

tert-butyl 3a-(hydroxymethyl)-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-11(2,3)17-10(16)14-5-9-4-13-6-12(9,7-14)8-15/h9,13,15H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIZOYMDQUKYUEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CNCC2(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3a-Hydroxymethylhexahydropyrrolo[3,4-c]pyrrole-2-carboxylic acid tert-butyl ester
Reactant of Route 2
3a-Hydroxymethylhexahydropyrrolo[3,4-c]pyrrole-2-carboxylic acid tert-butyl ester
Reactant of Route 3
3a-Hydroxymethylhexahydropyrrolo[3,4-c]pyrrole-2-carboxylic acid tert-butyl ester
Reactant of Route 4
3a-Hydroxymethylhexahydropyrrolo[3,4-c]pyrrole-2-carboxylic acid tert-butyl ester
Reactant of Route 5
Reactant of Route 5
3a-Hydroxymethylhexahydropyrrolo[3,4-c]pyrrole-2-carboxylic acid tert-butyl ester
Reactant of Route 6
3a-Hydroxymethylhexahydropyrrolo[3,4-c]pyrrole-2-carboxylic acid tert-butyl ester

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